2-(2-Ethylphenyl)-2-methylpropanoic acid
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Overview
Description
2-(2-Ethylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of propanoic acid, featuring a 2-ethylphenyl group and a 2-methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)-2-methylpropanoic acid typically involves the Friedel-Crafts alkylation of 2-ethylbenzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Alkylation: 2-ethylbenzene reacts with isobutyryl chloride in the presence of AlCl3 to form 2-(2-ethylphenyl)-2-methylpropanoyl chloride.
Hydrolysis: The resulting acyl chloride is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
2-(2-Ethylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropanoic acid: Lacks the ethyl substituent on the aromatic ring.
2-Methylpropanoic acid: Does not have the phenyl group.
2-(2-Methylphenyl)-2-methylpropanoic acid: Similar structure but with a methyl group instead of an ethyl group on the aromatic ring.
Uniqueness
2-(2-Ethylphenyl)-2-methylpropanoic acid is unique due to the presence of both the 2-ethylphenyl and 2-methyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(2-ethylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O2/c1-4-9-7-5-6-8-10(9)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) |
InChI Key |
YGMCZNVWKMQEJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C)(C)C(=O)O |
Origin of Product |
United States |
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